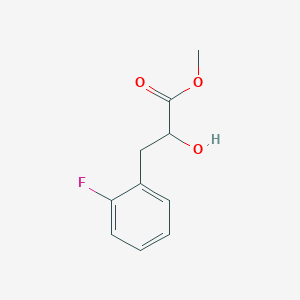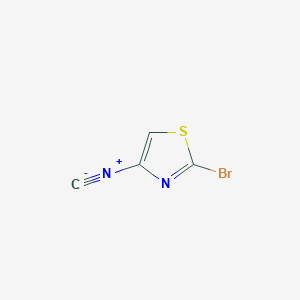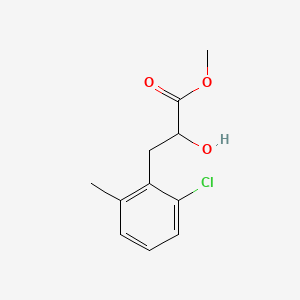![molecular formula C9H14N2O B13609800 {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is an organic compound with the molecular formula C9H14N2O It features a furan ring substituted with a 2-methylcyclopropyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine typically involves the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can lead to various halogenated or nitrated derivatives.
科学的研究の応用
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.
類似化合物との比較
Similar Compounds
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}amine: Similar structure but with an amine group instead of a hydrazine moiety.
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}azide: Similar structure but with an azide group instead of a hydrazine moiety.
Uniqueness
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is unique due to the presence of both a furan ring and a hydrazine moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
[5-(2-methylcyclopropyl)furan-2-yl]methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-6-4-8(6)9-3-2-7(12-9)5-11-10/h2-3,6,8,11H,4-5,10H2,1H3 |
InChIキー |
OFHUXDHIAGWVIU-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=CC=C(O2)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)




![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
